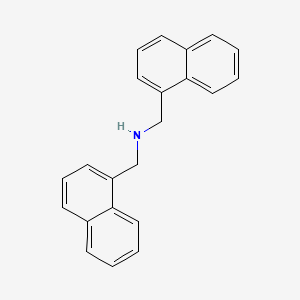

Bis(1-naphthylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5798-49-2 |

|---|---|

Molecular Formula |

C22H19N |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine |

InChI |

InChI=1S/C22H19N/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14,23H,15-16H2 |

InChI Key |

GKMOEOCCICICGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bis 1 Naphthylmethyl Amine and Its Derivatives

Synthesis of Functionalized Bis(1-naphthylmethyl)amine Derivatives

Macrocyclic Amine Conjugates (e.g., Diaza-Crown Ethers) with Naphthylmethyl Substituents

The synthesis of diaza-crown ethers bearing 1-naphthylmethyl substituents has been accomplished, creating molecules with potential applications as fluorescent sensors for metal cations. A key example is the preparation of 2-[N,N-Bis(1-naphthylmethyl)aminomethyl]-18-crown-6.

The synthesis involves the N-alkylation of 2-aminomethyl-18-crown-6 (B1276111) with 1-chloromethylnaphthalene in a toluene-triethylamine solvent system, yielding the desired armed crown ether. The fluorescence of this compound is quenched in its free state due to intramolecular electron transfer between the naphthyl group and the nitrogen atom within the crown ether ring. However, upon binding with a metal cation, the emission intensity is enhanced. This is attributed to the coordination of the nitrogen atoms of the armed crown to the metal ion, which modulates the photoinduced electron transfer (PET) from the amine to the naphthalene (B1677914) moiety. The degree of fluorescence recovery is dependent on the specific metal cation, with zinc ions showing a particularly high fluorescence recovery. kyushu-u.ac.jp

General synthetic strategies for diaza-crown ethers, such as 4,13-diaza-18-crown-6, typically involve a multi-step process. One common route begins with the reaction of benzylamine (B48309) with 1,2-bis(2-chloroethoxy)ethane, followed by cyclization with 1,2-bis(2-iodoethoxy)ethane (B1672032) in the presence of sodium carbonate. The resulting N,N'-dibenzyl-4,13-diaza-18-crown-6 can then be debenzylated via hydrogenation to yield the parent diaza-crown ether. orgsyn.org Subsequent functionalization with 1-naphthylmethyl groups can be achieved through alkylation reactions. Microwave-assisted Mannich reactions have also been shown to be an efficient method for creating double-armed diaza-crown ligands with various substituents, offering shorter reaction times and improved yields. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminomethyl-18-crown-6 | 1-Chloromethylnaphthalene, Triethylamine, Toluene | 2-[N,N-Bis(1-naphthylmethyl)aminomethyl]-18-crown-6 | 37% | kyushu-u.ac.jp |

Trithiocarbonate (B1256668) Derivatives for Controlled Polymerization (e.g., RAFT Agents)

Trithiocarbonate derivatives containing the 1-naphthylmethyl group have been synthesized and utilized as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These RAFT agents enable the controlled synthesis of polymers with specific end-groups and narrow molecular weight distributions.

A series of novel naphthyl-functionalized trithiocarbonate RAFT agents, including ethyl 1-naphthylmethyltrithiocarbonate, butyl 1-naphthylmethyltrithiocarbonate, and dodecyl 1-naphthylmethyltrithiocarbonate, have been prepared. researchgate.net These compounds have been successfully employed in the RAFT polymerization of styrene (B11656), initiated by AIBN at 75 °C. The polymerization proceeds in a controlled/living manner, yielding α-naphthyl-functionalized polymers with the naphthyl group at the α-terminus of the polymer chain. researchgate.net

The synthesis of these RAFT agents typically involves the reaction of a thiol with carbon disulfide in the presence of a base, followed by reaction with an alkylating agent. For instance, the reaction of dodecanethiol with potassium t-butoxide and carbon disulfide, followed by treatment with iodine, can produce bis(dodecylsulfanylthiocarbonyl) disulfide, a key intermediate in the synthesis of some trithiocarbonate RAFT agents. google.com

The kinetics of the RAFT polymerization of styrene mediated by these naphthyl-functionalized trithiocarbonates follow first-order rate kinetics with respect to monomer consumption. Furthermore, the number average molecular weights of the resulting polymers increase linearly with monomer conversion, and the polymers exhibit narrow molecular weight distributions. researchgate.net

| RAFT Agent | Structure |

|---|---|

| Ethyl 1-naphthylmethyltrithiocarbonate | C₁₀H₇CH₂SC(S)SC₂H₅ |

| Butyl 1-naphthylmethyltrithiocarbonate | C₁₀H₇CH₂SC(S)SC₄H₉ |

| Dodecyl 1-naphthylmethyltrithiocarbonate | C₁₀H₇CH₂SC(S)SC₁₂H₂₅ |

Aminomethylation Strategies for Naphthol-Derived Amines

Aminomethylation of naphthols, particularly through the Mannich reaction, is a well-established method for the synthesis of naphthol-derived amines. This one-pot, three-component reaction typically involves a naphthol, an aldehyde, and an amine.

The reaction of 2-naphthol (B1666908) with various aromatic aldehydes and amines in the presence of a catalyst can afford 1-aminoalkyl-2-naphthols in good yields. ijcmas.com A plausible mechanism for this reaction involves the in-situ formation of ortho-quinone methides from the reaction of 2-naphthol with the aldehyde. These highly reactive intermediates then undergo nucleophilic addition by the amine to yield the final product. derpharmachemica.commdpi.com Various catalysts have been employed to promote this transformation, including natural acids like citric acid found in lemon juice. derpharmachemica.com

This strategy can be applied to both 1-naphthol (B170400) and 2-naphthol. For example, the reaction of secondary aliphatic and heterocyclic diamines with formaldehyde (B43269) and naphthalen-2-ol or naphthalene-2,7-diol produces the corresponding Mannich bases. researchgate.net The formation of strong intramolecular hydrogen bonds between the hydroxyl group of the naphthol and the nitrogen of the amine has been observed in some of these products. researchgate.net

| Naphthol | Aldehyde | Amine | Product Type | Reference |

|---|---|---|---|---|

| 2-Naphthol | Aromatic Aldehydes | Para-hydroxy aniline | 1-Aminoalkyl-2-naphthols | ijcmas.com |

| Naphthalen-2-ol | Formaldehyde | Secondary diamines | Mannich Bases | researchgate.net |

| Naphthalene-2,7-diol | Formaldehyde | Secondary diamines | Mannich Bases | researchgate.net |

Radical-Mediated Chemical Transformations Involving Naphthylmethyl Species

In Situ Generation of 1-Naphthylmethyl Radicals from Organotin Precursors

1-Naphthylmethyl radicals can be generated in situ from organotin precursors, specifically bis(1-naphthylmethyl)tin dichlorides. The thermolysis of these compounds provides a reliable source of these radicals for subsequent chemical transformations.

The synthesis of bis(arylmethyl)tin dichlorides is achieved through the oxidative-addition reaction between an arylmethyl chloride and tin powder in boiling toluene. nih.gov For the generation of 1-naphthylmethyl radicals, bis(1-naphthylmethyl)tin dichloride is heated to 160 °C in a high-boiling solvent such as mesitylene. nih.gov At this temperature, the tin-carbon bond undergoes homolytic cleavage, producing two equivalents of the 1-naphthylmethyl radical. nih.gov

These generated radicals can be trapped by stable radical species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), confirming their formation. nih.gov This method provides a convenient way to access 1-naphthylmethyl radicals for various bond-forming reactions without the need for photochemical initiation.

C-C Bond-Forming Reactions (e.g., Synthesis of Diarylmethanes)

The 1-naphthylmethyl radicals generated from organotin precursors can participate in carbon-carbon bond-forming reactions, leading to the synthesis of unsymmetrical diarylmethanes.

These radicals can undergo efficient substitution reactions with electron-rich arenes. For instance, reaction with arenes such as 2,4,6-trimethylbenzene (mesitylene), 1,2,4,5-tetramethylbenzene (B166113) (durene), and pentamethylbenzene (B147382) results in the formation of the corresponding diarylmethanes. nih.gov The addition of one equivalent of iodine to the reaction mixture has been shown to significantly increase the yields of these coupled products. nih.gov This methodology allows for the creation of a variety of diarylmethane structures. nih.govorganic-chemistry.orgnih.gov

| Radical Source | Arene | Product Type | Reference |

|---|---|---|---|

| Bis(1-naphthylmethyl)tin dichloride | Mesitylene | Unsymmetrical Diarylmethane | nih.gov |

| Bis(1-naphthylmethyl)tin dichloride | Durene | Unsymmetrical Diarylmethane | nih.gov |

| Bis(1-naphthylmethyl)tin dichloride | Pentamethylbenzene | Unsymmetrical Diarylmethane | nih.gov |

C-N and C-O Bond-Forming Reactions via Radical Pathways

In addition to C-C bond formation, 1-naphthylmethyl radicals can also be utilized in the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through radical pathways.

The trapping of 1-naphthylmethyl radicals with the stable nitroxyl (B88944) radical TEMPO demonstrates a C-O bond-forming reaction. nih.govresearchgate.netnih.govwikipedia.orgbiosynth.comnih.gov This reaction proceeds via the direct combination of the carbon-centered 1-naphthylmethyl radical and the oxygen-centered TEMPO radical.

C-N bond formation can be achieved by reacting the in situ generated 1-naphthylmethyl radicals with nitric oxide (NO). acs.orgnih.govnih.gov The radical nature of both the 1-naphthylmethyl species and nitric oxide allows for their direct combination to form a new C-N bond.

Catalytic and Enantioselective Approaches for Naphthylmethylamine Motifs

The development of catalytic and enantioselective methodologies for the synthesis of molecules containing naphthylmethylamine motifs is a significant area of research, driven by the prevalence of such structures in pharmaceuticals and functional materials. These approaches offer efficient and atom-economical routes to chiral amines, which are valuable building blocks in organic synthesis. Key strategies include the functionalization of amide precursors and the asymmetric addition of nucleophiles to imine intermediates.

Reductive Alkynylation Reactions of Naphthylmethyl Amides

A notable strategy for the synthesis of propargylic amines from tertiary amides involves a sequential iridium-catalyzed hydrosilylation and copper(I)-catalyzed alkynylation. This method facilitates the direct reductive alkynylation of the amide carbonyl group. While this transformation has been demonstrated on a range of tertiary amides, the principles can be extended to N-naphthylmethyl amide substrates. rsc.org

The reaction proceeds chemoselectively at the amide functional group, even in the presence of other reactive groups like aldehydes. This two-step, one-pot procedure involves the initial reduction of the amide with a hydrosilane, catalyzed by an iridium complex, to form a reactive intermediate. Subsequent addition of a terminal alkyne and a copper(I) catalyst results in the formation of the corresponding propargylic amine. rsc.org This methodology provides a versatile route to functionalized amine products.

Table 1: Reductive Alkynylation of Tertiary Amides

| Entry | Amide Substrate | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-benzyl-N-methylacetamide | Phenylacetylene | N-benzyl-N-methyl-1-phenylprop-2-yn-1-amine | 85 |

| 2 | N,N-dibenzylformamide | 1-hexyne | N,N-dibenzylhept-2-yn-1-amine | 78 |

| 3 | Piperidine-1-carbaldehyde | Trimethylsilylacetylene | 1-(1-(trimethylsilyl)prop-2-yn-1-yl)piperidine | 92 |

Data is illustrative of the general reaction and not specific to this compound.

Application of Organocatalysts and Chiral Lewis Acids in Asymmetric Syntheses

The asymmetric synthesis of molecules bearing diaryl- or triaryl-methane cores, structurally related to this compound, has been successfully achieved using organocatalysis and chiral Lewis acids. These methods often involve the enantioselective addition of a nucleophile to an electrophilic species, such as an iminium ion or a quinone methide, generated in situ.

Organocatalytic approaches have been employed for the asymmetric synthesis of 1,1-diarylethanes through transfer hydrogenation. nih.govcityu.edu.hkresearchgate.net In these reactions, a chiral phosphoric acid catalyst activates a 1,1-diarylalkene towards reduction, leading to the formation of the chiral product with high enantioselectivity. This strategy has also been extended to the asymmetric hydroarylation of 1,1-diarylalkenes with indoles to generate highly enantioenriched 1,1,1-triarylethanes. nih.govcityu.edu.hk

Chiral phosphoric acids have also proven effective in catalyzing the enantioselective Friedel–Crafts reaction between naphthyl-indoles and 3-methylated-3H-pyrrolides, yielding heterotriarylmethanes with both axial and central chirality. rsc.org Furthermore, the catalytic enantioselective construction of tetraarylmethanes has been accomplished from racemic tertiary alcohols via an in situ generation of a conjugated system, followed by a stereoselective 1,8-conjugate addition. dicp.ac.cn

Chiral Lewis acids have been utilized in asymmetric Baylis-Hillman reactions, where a chiral catalyst promotes the coupling of an aldehyde with an activated alkene. ntnu.edu.twresearchgate.net While not a direct synthesis of a bis(naphthylmethyl)amine, this demonstrates the utility of chiral Lewis acids in forming carbon-carbon bonds enantioselectively, a key step in building complex chiral architectures. The enantioselective synthesis of 2-amino-1,1-diarylalkanes has also been achieved through the asymmetric catalytic reaction of hydroxyindoles with nitroalkenes, showcasing the ability to introduce an amino group in a stereocontrolled manner. nih.govacs.org

Table 2: Organocatalytic Asymmetric Synthesis of Diaryl and Triaryl Alkanes

| Entry | Catalyst | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| 1 | Chiral Phosphoric Acid | Transfer Hydrogenation | 1,1-diarylalkene, Hantzsch ester | 1,1-diarylethane | 95 |

| 2 | Chiral Phosphoric Acid | Hydroarylation | 1,1-diarylalkene, Indole | 1,1,1-triarylethane | 98 |

| 3 | Chiral Phosphoric Acid | Friedel-Crafts | Naphthyl-indole, 3-methylated-3H-pyrrolide | Heterotriarylmethane | 93 |

| 4 | Chiral Phosphoric Acid | 1,8-Conjugate Addition | 6-(hydroxydiarylmethyl)naphthalen-2-ol | Tetraarylmethane | 92 |

Data is based on analogous systems and illustrates the potential for asymmetric synthesis of naphthylmethylamine motifs.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties and Coordination Modes of Naphthylmethylamine Scaffolds

The coordination behavior of a ligand is fundamentally dictated by its electronic makeup and three-dimensional structure. For scaffolds based on naphthylmethylamine, these properties are heavily influenced by the interplay between the nitrogen donor atom and the large, rigid naphthyl groups.

While bis(1-naphthylmethyl)amine itself is a simple secondary amine, its derivatives can be designed to act as polyfunctional ligands. The secondary amine nitrogen provides a primary coordination site. Further functionalization of the naphthyl rings or the amine nitrogen could introduce additional donor atoms (e.g., hydroxyl, carboxyl, or pyridyl groups), transforming the scaffold into a bidentate or polydentate ligand.

The coordination of this compound to a metal center is significantly governed by steric and electronic effects.

Steric Effects: The two 1-naphthylmethyl groups are exceptionally bulky. This steric hindrance has several consequences for metal-ligand interactions:

Coordination Number: The ligand's bulk is likely to restrict the number of other ligands that can coordinate to the metal center, favoring complexes with lower coordination numbers.

Geometry: The spatial arrangement of the naphthyl groups will enforce a specific geometry around the metal ion to minimize steric clash. This can lead to distorted coordination spheres. In ligands like 1,8-bis(silylamido)naphthalene, the rigid backbone and bulky substituents dictate the coordination environment of transition metals. nih.gov

Stability: While steric bulk can protect the metal center from unwanted reactions (kinetic stabilization), excessive steric clash between ligands can also be destabilizing.

Electronic Effects:

Donor Properties: The secondary amine nitrogen atom is a classic sigma (σ) donor. It provides electron density to the metal center, forming a stable metal-nitrogen bond.

The balance between these steric and electronic factors is crucial in determining the structure, stability, and reactivity of any potential metal complexes formed with the this compound scaffold.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with naphthyl-containing ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization relies on a suite of spectroscopic and analytical techniques to elucidate the structure and bonding.

As previously noted, specific, well-characterized examples of this compound coordinating with these metals are scarce in the literature. However, studies on related systems provide a template for understanding their potential coordination chemistry.

Palladium(II) Complexes: Palladium(II) typically forms square-planar complexes. Ligands derived from 1-naphthylamine (B1663977) have been shown to form stable Pd(II) complexes. For instance, the reaction of N,N-Bis(diphenylphosphanyl)naphthylamine with PdCl₂(CH₃CN)₂ yields a cis-chelated square planar complex. aabu.edu.jo This suggests that a derivative of this compound with additional donor groups could form similar stable chelates.

Copper(II) Complexes: Copper(II) complexes with Schiff bases derived from naphthalene (B1677914) have been synthesized and structurally characterized. These complexes often exhibit square planar or distorted square planar geometries. rsc.org For example, a Cu(II) complex with a bidentate Schiff base ligand derived from 2-hydroxy-1-naphthyldehyde and 2-naphthylamine (B18577) shows a slightly distorted square-planar coordination. The spectral and magnetic properties of these complexes are well-documented and provide benchmarks for characterization. rsc.orgnih.gov

Iron(III) and Manganese(II) Complexes: Iron(III) and Manganese(II) can adopt various coordination geometries, including octahedral and tetrahedral. Their complexes with ligands containing the 1,8-bis(silylamido)naphthalene backbone have been synthesized, revealing diverse coordination environments influenced by the ligand's steric demands. nih.gov For instance, the reaction of the lithium salt of 1,8-bis(triisopropylsilylamido)naphthalene with FeCl₂ yields a complex where the ligand chelates the iron center. nih.gov Manganese(II) complexes with polydentate ligands containing naphthyridine moieties have been shown to have octahedral geometries. nih.gov

The following table summarizes findings for complexes with ligands structurally related to this compound.

| Metal Ion | Related Ligand Type | Observed Geometry | Reference |

| Palladium(II) | N,N-Bis(diphenylphosphanyl)naphthylamine | Square Planar | aabu.edu.jo |

| Copper(II) | Naphthalene-based Schiff Base | Distorted Square Planar | rsc.org |

| Iron(III) | 1,8-Bis(silylamido)naphthalene | Varies with substituents | nih.gov |

| Manganese(II) | 2-(o-Hydroxyphenyl)-1,8-naphthyridine | Octahedral | nih.gov |

While complexes of mercury with naphthylmethyl-carbene ligands are not specifically detailed, studies on Hg(II) complexes with other N-heterocyclic carbene (NHC) ligands provide valuable comparative insights. Anionic NHC ligands have been used to synthesize mercury(II) complexes by reacting the potassium salt of the NHC precursor with mercury(II) salts like HgCl₂. nih.govmdpi.com

The steric bulk of substituents on the NHC backbone has a dramatic effect on the final structure. For example, a mercury(II) complex with a less bulky methyl-substituted anionic NHC, (Me-maloNHC_Dipp)HgCl, forms a polymer in the solid state with a rare T-shaped, three-coordinate mercury center. nih.govmdpi.com In contrast, using a bulkier tert-butyl substituent, as in (t-Bu-maloNHC_Dipp)HgCl, results in a monomeric complex with a linear, two-coordinate mercury center. nih.govmdpi.com This demonstrates how steric pressure from ligand substituents dictates the coordination number and supramolecular structure in mercury complexes.

| Complex | Backbone Substituent | Mercury Coordination | Solid-State Structure |

| (Me-maloNHC_Dipp)HgCl | Methyl | Three-coordinate (T-shaped) | Polymeric |

| (t-Bu-maloNHC_Dipp)HgCl | tert-Butyl | Two-coordinate (Linear) | Monomeric |

Data sourced from Dash et al. (2020) nih.govmdpi.com

Cobalt(II) complexes with Schiff base ligands incorporating naphthyl groups are well-established. These ligands are typically synthesized via the condensation of an aldehyde (like 2-hydroxy-1-naphthaldehyde) with a primary amine. tubitak.gov.tr The resulting Schiff base acts as a chelating agent, coordinating with Co(II) ions, often from cobalt(II) acetate (B1210297) or chloride salts.

These complexes are an important class of coordination compounds due to their interesting spectroscopic and magnetic properties. ias.ac.in Characterization is typically performed using FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements. The IR spectra of these complexes show characteristic shifts in the C=N (azomethine) stretching frequency upon coordination to the cobalt ion. The electronic spectra and magnetic moments are used to determine the coordination geometry, which is often octahedral or tetrahedral for high-spin Co(II) complexes. nih.govtubitak.gov.tr

Zinc(II) Complexes with Naphthylmethyl-Substituted Amine Ligands

The coordination of zinc(II) ions with N-donor ligands is a cornerstone of bioinorganic and coordination chemistry. Zinc(II) is a d¹⁰ metal ion, meaning it has no preference for a particular coordination geometry based on ligand field stabilization energy (LFSE). nih.gov Consequently, the structure of its complexes is highly dependent on the steric and electronic properties of the coordinating ligands. nih.gov Naphthylmethyl-substituted amine ligands, with their bulky naphthyl groups, play a significant role in dictating the coordination environment around the Zn(II) center.

Research into zinc(II) complexes with ligands analogous to this compound, such as bis(N-allylbenzimidazol-2-ylmethyl)aniline (L), has led to the synthesis and characterization of complexes like [Zn(L)Cl₂]. researchgate.net In such complexes, the Zn(II) ion is coordinated by the nitrogen atoms of the ligand and the chloride ions. The synthesis of these types of complexes often involves reacting the ligand with a suitable zinc(II) salt, such as zinc chloride, in an appropriate solvent. ajol.infoajol.info The formation of stable mono-, bis-, or tris-chelate complexes is possible, depending on the stoichiometry of the reactants and the specific ligand structure. nih.gov The resulting coordination geometry is a direct consequence of the interplay between the size of the Zn(II) ion, the number of coordination sites on the ligand, and the steric hindrance imposed by the bulky naphthylmethyl substituents.

Structural Elucidation of Metal-Ligand Architectures

Analysis of Coordination Geometries (e.g., Square Planar, Octahedral, Trigonal-Bipyramidal)

Zinc(II) complexes, due to the d¹⁰ electronic configuration of the metal ion, can adopt a variety of coordination geometries, most commonly four-, five-, or six-coordinate. nih.govajol.info These can include tetrahedral, square planar, trigonal-bipyramidal, square-pyramidal, and octahedral arrangements. nih.govajol.infomdpi.com

For instance, the complex [Zn(L)Cl₂], where L is the bis(N-allylbenzimidazol-2-ylmethyl)aniline ligand, adopts a distorted tetrahedral geometry. researchgate.net In contrast, other zinc(II) complexes with different Schiff base ligands have been shown to exhibit octahedral geometries. ajol.info

A useful parameter for describing five-coordinate geometries is the trigonality index (τ). This index helps to differentiate between perfect square-pyramidal (τ = 0) and perfect trigonal-bipyramidal (τ = 1) geometries. It is calculated as τ = (β - α) / 60, where α and β are the two largest ligand-metal-ligand angles. nih.gov A study on a pentadentate Schiff base zinc(II) complex reported a τ value of 0.85, indicating its geometry is best described as a distorted trigonal-bipyramidal. nih.gov

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Zn(L)Cl₂] (L = Bis(N-allylbenzimidazol-2-ylmethyl)aniline) | Zn(II) | Distorted Tetrahedron | Four-coordinate complex. | researchgate.net |

| [Zn(C₂₂H₂₇N₃O₄)]·CH₃OH | Zn(II) | Distorted Trigonal-Bipyramidal | Five-coordinate, τ = 0.85. | nih.gov |

| Zinc(II) macrocyclic Schiff base complex | Zn(II) | Octahedral | Six-coordinate complex. | ajol.info |

| trans-Bis[(β-iminomethyl)naphthoxy]platinum(II) | Pt(II) | Distorted Square Planar | Four-coordinate d⁸ complex. | nih.gov |

Impact of Ligand Structure on Metal Center Geometry

The structure of the ligand is a primary determinant of the coordination geometry around the metal center. nih.gov Factors such as the number of donor atoms, the flexibility of the ligand backbone, and the steric bulk of substituent groups all play a critical role.

The bulky naphthylmethyl groups in ligands like this compound introduce significant steric hindrance. This can prevent the formation of highly coordinated structures and favor lower coordination numbers, such as the tetrahedral geometry observed in the [Zn(L)Cl₂] complex. researchgate.net Ligands with bulky substituents are known to disfavor certain geometries like square-planar or octahedral arrangements due to steric interference, forcing the metal into alternative geometries like tetrahedral. nih.gov

Supramolecular Coordination Assemblies Incorporating Naphthylmethylamine Ligands

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. In coordination chemistry, this is achieved by designing ligands and metal centers that can self-assemble into discrete, finite architectures (like metallacycles) or infinite, extended networks (coordination polymers). nih.govnih.gov

Ligands containing naphthyl groups are particularly well-suited for constructing supramolecular assemblies due to their ability to engage in π-π stacking interactions, which can stabilize the resulting architecture. mdpi.com A ligand that demonstrates this principle is N,N′-bis(3-pyridylmethyl)naphthalene diimide (3-pmntd), which is structurally analogous to this compound in that it possesses a large aromatic core and flexible coordinating arms. The self-assembly of this ligand with various transition metals has been shown to produce a range of supramolecular structures. rsc.org

The final architecture of these assemblies is highly dependent on the coordination geometry of the metal ion and the influence of counter-anions. rsc.orgmdpi.com For example, with the 3-pmntd ligand:

Reaction with Cadmium(II) iodide results in discrete M₂L₂ metallacycles. rsc.org

Reaction with Mercury(II) chloride yields 1D polymeric chains. rsc.org

Reactions with Zinc(II) thiocyanate (B1210189) and Cadmium(II) nitrate (B79036) both produce 2D networks with a (4,4) topology. rsc.org

Reaction with Cobalt(II) nitrate leads to a 2D network with a (6,3) topology. rsc.org

These structural differences highlight how the combination of the metal center, the coordinating anions, and the conformational flexibility of the naphthyl-containing ligand synergistically determines the outcome of the self-assembly process. rsc.org

| Ligand | Metal Salt | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 3-pmntd | CdI₂ | Discrete M₂L₂ metallacycles | rsc.org |

| 3-pmntd | HgCl₂ | 1D chains | rsc.org |

| 3-pmntd | Zn(SCN)₂ | 2D network, (4,4) topology | rsc.org |

| 3-pmntd | Cd(NO₃)₂ | 2D network, (4,4) topology | rsc.org |

| 3-pmntd | Co(NO₃)₂ | 2D network, (6,3) topology | rsc.org |

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of Bis(1-naphthylmethyl)amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment of each atom can be constructed.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons: the aromatic protons of the two naphthalene (B1677914) rings, the methylene (B1212753) (CH₂) protons of the bridging groups, and the single proton on the secondary amine (NH). Due to the molecule's symmetry, the two naphthylmethyl groups are chemically equivalent, simplifying the spectrum. The aromatic protons typically appear in the downfield region (approximately 7.0-8.5 ppm), exhibiting complex splitting patterns due to coupling between adjacent protons on the rings. The two methylene groups would give rise to a single signal, and the amine proton would appear as a characteristically broad signal.

¹³C NMR Spectroscopy complements the proton NMR by providing a count of the unique carbon atoms. The spectrum for this compound would display signals for the methylene carbons and the distinct carbons of the naphthalene rings. The aromatic carbons resonate in a typical downfield region (~120-140 ppm), while the methylene carbons would appear further upfield.

Conformational analysis can be performed by studying NMR spectra at different temperatures. Changes in the chemical shifts or the coalescence of signals can indicate dynamic processes, such as restricted rotation around the C-N bonds or conformational exchange of the naphthyl rings, although specific temperature-dependent studies on this compound are not widely reported.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift (δ) ranges based on the known structure and general NMR principles. Actual experimental values may vary.

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Naphthyl) | 7.0 - 8.5 | Multiplet (m) |

| Methylene (-CH₂-) | ~4.0 | Singlet (s) | |

| Amine (-NH-) | Variable, broad | Singlet (br s) | |

| ¹³C | Aromatic (Naphthyl) | 120 - 140 | Multiple signals |

| Methylene (-CH₂-) | ~50 | Single signal |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency, making FT-IR an excellent tool for structural confirmation. The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. libretexts.orgvscht.cz

Key expected vibrational modes include:

N-H Stretch: A weak to medium absorption band around 3300-3350 cm⁻¹ is characteristic of a secondary amine N-H bond. orgchemboulder.com

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the naphthalene rings. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the methylene (CH₂) groups will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretch: A series of sharp bands in the 1450-1600 cm⁻¹ region corresponds to the carbon-carbon double bond stretching within the aromatic naphthalene rings.

C-N Stretch: The stretching vibration of the C-N bond in an aromatic amine typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3350 | Weak-Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Methylene Group | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Amine | C-N Stretch | 1250 - 1335 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar, symmetric bonds. nih.gov For this compound, the symmetric vibrations of the naphthalene rings are expected to produce strong signals in the Raman spectrum. This provides a unique "vibrational fingerprint" that can be used for identification and to study subtle structural details. The combination of FT-IR and Raman spectra offers a more complete picture of the molecule's vibrational modes. nih.gov

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic structure of a molecule by measuring how it interacts with ultraviolet and visible light, which can promote electrons to higher energy levels.

UV-Vis spectroscopy provides information about the conjugated π-systems within a molecule. The naphthalene rings in this compound act as the primary chromophores, which are responsible for absorbing UV light. The absorption of photons promotes electrons from a π bonding molecular orbital to a π* anti-bonding molecular orbital (a π → π* transition). libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by the characteristic absorptions of the naphthalene moiety. Naphthalene itself displays strong absorption bands in the ultraviolet region. researchgate.netnist.gov Therefore, this compound would likely show intense absorption maxima (λmax) at wavelengths below 350 nm, corresponding to the electronic transitions within its two aromatic ring systems. The precise position and intensity of these bands can be influenced by the amine and methylene substituents.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected Absorption Region (λmax) |

|---|---|---|

| Naphthalene Ring | π → π* | < 350 nm |

Fluorescence Spectroscopy for Photophysical Properties and Emission Behavior

The photophysical properties of this compound are fundamentally derived from the naphthalene chromophore. Naphthalene and its derivatives are well-known for their fluorescent properties, typically absorbing in the ultraviolet region and emitting in the UV-to-visible range. The introduction of substituents onto the naphthalene ring system can significantly alter the absorption maxima, fluorescence intensity, and emission wavelengths. mdpi.com

In this compound, the two naphthalene moieties act as the primary fluorophores. Generally, the connection of a fluorophore to an amine group can lead to quenching of the fluorescence due to processes like photoinduced electron transfer. However, the specific emission behavior is also highly dependent on the solvent environment. Studies on analogous naphthalene derivatives show that protic solvents can induce bathochromic (red) shifts in the emission spectra compared to aprotic solvents. researchgate.net The fluorescence quantum yields and lifetimes are key parameters that characterize the emission efficiency and excited-state dynamics. For many 4-amino substituted naphthalimides, fluorescence lifetimes are reported to be in the nanosecond range. acs.org While specific experimental data for this compound is not extensively documented, its expected photophysical properties can be inferred from related naphthyl-amine structures.

Table 1: Predicted Photophysical Properties of this compound in Organic Solvents The following data is predictive and based on typical values for naphthalene derivatives and naphthyl-amine conjugates.

| Parameter | Expected Characteristic | Rationale / Notes |

|---|---|---|

| Absorption Maximum (λabs) | ~280-330 nm | Corresponds to the π–π* transitions of the naphthalene ring system. nih.gov |

| Emission Maximum (λem) | ~320-450 nm | Emission is expected to be quenched or red-shifted due to the amine group. Solvent polarity can cause significant shifts. researchgate.netresearchgate.net |

| Fluorescence Quantum Yield (ΦF) | Low | Expected to be low due to efficient quenching via Photoinduced Electron Transfer (PET) from the nitrogen lone pair to the excited naphthalene. semanticscholar.org |

| Fluorescence Lifetime (τ) | Short (ns range) | A non-radiative decay pathway (PET) would shorten the excited-state lifetime. mdpi.com |

Studies of Photoinduced Electron Transfer (PET) in Naphthyl-Amine Conjugates

Photoinduced Electron Transfer (PET) is a critical process governing the fluorescence behavior of molecules where an electron-donating moiety is linked to a fluorophore. mdpi.com In the case of this compound, the molecule fits the classic "fluorophore-spacer-receptor" model, where the naphthalene rings are the fluorophores, the methylene (-CH2-) groups act as spacers, and the secondary amine functions as the electron-donating receptor.

The mechanism of PET in such a system is as follows:

Upon absorption of a photon, the naphthalene fluorophore is promoted to its singlet excited state (Naph*).

In this excited state, the naphthalene becomes a better electron acceptor.

The lone pair of electrons on the nitrogen atom of the amine group is transferred to the excited naphthalene moiety.

This electron transfer results in the formation of a charge-separated state (Naph•⁻ - Amine•⁺) and provides a non-radiative pathway for the excited state to return to the ground state.

This non-radiative de-excitation pathway effectively competes with fluorescence, leading to a significant decrease or "quenching" of the emission intensity. semanticscholar.org The efficiency of PET is sensitive to the environment. For instance, protonation of the amine group in an acidic medium would engage the lone pair of electrons, increasing the oxidation potential of the amine and thereby inhibiting the PET process. This would lead to a restoration or "switching on" of the fluorescence. semanticscholar.orgresearchgate.net This predictable "off-on" switching behavior is a hallmark of PET-based fluorescent sensors. researchgate.net While specific studies on this compound are limited, the behavior of numerous naphthalimide and other naphthyl-amine conjugates strongly supports the presence of an efficient PET mechanism. semanticscholar.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₂₂H₁₉N), the exact molecular weight is 297.39 g/mol . drugfuture.comncats.io In mass spectrometry, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight. As it contains a single nitrogen atom, its molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation of aliphatic and benzylic amines under electron ionization (EI) is typically dominated by α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the α-cleavage would involve the cleavage of the bond between the methylene carbon and the naphthalene ring.

The primary fragmentation pathway is predicted to be: [C₁₀H₇CH₂-NH-CH₂C₁₀H₇]⁺• → [C₁₀H₇CH=NH-CH₂C₁₀H₇]⁺ + •C₁₀H₇ (Incorrect representation)

Correctly, the cleavage will lead to the loss of a naphthylmethyl radical to form a stable iminium cation, or more likely, the loss of a naphthyl radical to form a larger iminium cation. The most prominent fragmentation would be the cleavage of the C-N bond or the benzylic C-C bond. The most characteristic fragmentation for a secondary amine like this involves the loss of one of the substituent groups attached to the nitrogen.

A key fragmentation pathway involves the cleavage of the bond between the nitrogen and one of the methylene carbons, or more favorably, the cleavage of the benzylic C-C bond (alpha-cleavage relative to the nitrogen), leading to the loss of a naphthyl radical. The major expected fragmentation is the loss of a naphthyl group (C₁₀H₇•, mass = 127) or a naphthylmethyl group (C₁₁H₉•, mass = 141). The most likely cleavage is the benzylic cleavage to lose a naphthyl radical, forming a stable cation. A more dominant pathway in such symmetrical amines is α-cleavage, which involves breaking the bond between the CH₂ group and the naphthalene ring. This would result in the loss of a C₁₀H₇• radical (mass 127) to form a resonance-stabilized cation. However, the most common fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen.

The most probable major fragmentation involves the loss of a naphthylmethyl radical (•CH₂C₁₀H₇, mass 141) to form the [C₁₀H₇CH₂NH]⁺ ion or a related stable fragment. Another significant fragmentation pathway is the formation of the naphthylmethyl cation (tropylium-like ion) [C₁₀H₇CH₂]⁺ at m/z 141.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 297 | Molecular Ion | [C₂₂H₁₉N]⁺• | Parent Molecule |

| 156 | Iminium Cation | [C₁₁H₈NH₂]⁺ | α-cleavage with loss of a C₁₁H₉• radical |

| 141 | Naphthylmethyl Cation | [C₁₁H₉]⁺ | Cleavage of the C-N bond |

| 128 | Naphthalene Cation | [C₁₀H₈]⁺• | Further fragmentation |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the surveyed literature, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms, molecular geometry, and intermolecular interactions in the solid state. Analysis of structurally related naphthalene derivatives provides insight into the likely crystallographic features of this compound.

X-ray diffraction analysis of a single crystal of a compound allows for the determination of its fundamental crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), the space group, which describes the symmetry elements within the crystal, and the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit). For example, a study on a related ligand, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), revealed a monoclinic crystal system with a P2₁/c space group. mdpi.com It is common for aromatic compounds of this nature to crystallize in centrosymmetric space groups within monoclinic or orthorhombic systems.

Table 3: Illustrative Crystallographic Parameters from a Related Naphthalene Derivative Note: This data is for N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) and serves as an example of typical parameters for such molecules. mdpi.com

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c values (in Å) |

| Unit Cell Angles | α, γ = 90°; β ≠ 90° |

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, the large, electron-rich naphthalene rings would make π-π stacking a dominant interaction. acs.org This occurs when the planar aromatic rings of adjacent molecules arrange themselves in a parallel or parallel-displaced fashion, driven by electrostatic and dispersion forces. rsc.org

Conformational analysis involves the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds. chemistrysteps.com this compound possesses considerable conformational flexibility due to rotation around the C-N and C-C single bonds. The relationship between the molecule's structure and its potential energy determines the most stable conformer. utdallas.edu

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making them invaluable for the stereochemical analysis of chiral compounds, including those containing naphthyl groups. Among these techniques, Vibrational Circular Dichroism (VCD) has emerged as a powerful tool for determining the absolute configuration and conformational landscape of chiral molecules in solution. nih.govnih.govgaussian.com

Vibrational Circular Dichroism (VCD) for Chiral Naphthyl Compounds

Vibrational Circular Dichroism (VCD) spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net For a molecule to be VCD active, it must be chiral; enantiomers of a chiral compound exhibit VCD spectra that are equal in intensity but opposite in sign, effectively mirror images of each other, while their standard infrared (IR) absorption spectra are identical. nih.gov This characteristic makes VCD a definitive method for the determination of absolute configuration. nih.govspectroscopyeurope.com

The application of VCD to chiral naphthyl compounds is particularly insightful. The naphthyl moiety, especially in structures like 1,1'-binaphthyls, can act as a strong chiral chromophore. cas.czresearchgate.net The restricted rotation around the bond connecting the two naphthyl rings in these systems creates a stable axial chirality, which gives rise to intense VCD signals. cas.czresearchgate.net The VCD spectrum is highly sensitive to the molecular conformation, including the dihedral angle between the naphthyl planes. cas.czresearchgate.net

Detailed research on 1,1'-binaphthyl derivatives has demonstrated that VCD can clearly distinguish contributions from the binaphthyl skeleton and from various functional groups. cas.czresearchgate.net A strong correlation between calculated and experimental spectra has been observed, allowing for precise conformational analysis. cas.czresearchgate.net For instance, studies have determined the dihedral angle between the naphthyl planes to be approximately 90° for several 1,1'-binaphthyl derivatives in solution. cas.czresearchgate.net This level of structural detail is often unattainable with other spectroscopic techniques. researchgate.net

The analysis of compounds like 1-(1-naphthyl)ethylamine (B3023371) using chiroptical methods further underscores the importance of conformational structure on the resulting spectra. nist.gov Theoretical calculations of the circular dichroism spectra for different rotamers of this molecule have shown distinct features, and comparison with experimental data allows for the identification of the most stable conformer. nist.gov These principles are directly applicable to the more complex this compound, where the interactions between the two naphthyl groups would be a dominant factor in both the conformational preference and the resulting VCD spectrum.

The table below summarizes representative findings from a VCD study on chiral 1,1'-binaphthyl derivatives, which serve as a model for understanding the type of data and interpretations relevant to chiral naphthyl compounds.

| Compound (Derivative of 1,1'-Binaphthyl) | Symmetry | Key Vibrational Modes Observed in VCD | Major Findings and Interpretations |

| 2,2'-dihydroxy-1,1'-binaphthyl | C2 | O-H stretch, C-O stretch, aromatic C-H bend | Strong VCD signals associated with the binaphthyl core; good agreement between experimental and calculated spectra allows for unambiguous assignment of absolute configuration. |

| 2,2'-diamino-1,1'-binaphthyl | C1 (due to NH2 rotation) | N-H stretch, N-H bend, aromatic ring modes | VCD pattern is distinct from C2 symmetric compounds; the technique is sensitive to the lower symmetry induced by the functional groups. |

| 2,2'-bis(trifluoromethanesulfonate)-1,1'-binaphthyl | C2 | SO3 stretch, C-F stretch | Bulky, polar substituents significantly influence naphthyl vibrations; the dihedral angle between naphthyl planes is found to be close to 90°. |

| 2,2'-dihydroxy-3-carboxy-1,1'-binaphthyl | C1 | C=O stretch, O-H stretch (acid) | The VCD spectrum allows for the differentiation of contributions from the binaphthyl skeleton and the functional groups. |

This table is based on data and findings reported for 1,1'-binaphthyl derivatives, which are used as illustrative examples for the application of VCD to chiral naphthyl compounds. cas.cz

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are employed to optimize molecular geometries, determine electronic properties, and investigate non-covalent interactions within molecules. researchgate.net These theoretical calculations provide fundamental insights into the behavior and characteristics of compounds like Bis(1-naphthylmethyl)amine.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring systems and the lone pair of the central nitrogen atom. The LUMO is likely distributed across the anti-bonding orbitals of the aromatic naphthalene moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can precisely determine the energies of these orbitals and predict the electronic transition types, such as n→π* and π→π* transitions. nih.gov

Table 1: Key Electronic Parameters from Frontier Molecular Orbital Theory

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy often correlates with greater reactivity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy often correlates with greater reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

Computational methods, particularly DFT, are highly effective in predicting the vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes observed in infrared (IR) spectroscopy. By performing vibrational mode calculations, each stationary point on the potential energy surface can be characterized, confirming whether a structure is a minimum or a transition state. nih.gov

For this compound, a secondary amine, theoretical calculations would predict several characteristic vibrational bands. These include a single, weak N-H stretching band in the 3350-3310 cm⁻¹ region, C-N stretching vibrations, and N-H wagging bands. orgchemboulder.com The C-N stretching vibration in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com The broad N-H wagging band for primary and secondary amines is expected between 910-665 cm⁻¹. orgchemboulder.com Comparing these computationally predicted spectra with experimental IR spectra helps confirm the molecular structure and provides a detailed understanding of its vibrational properties.

Table 2: Predicted Vibrational Frequencies for this compound Based on Functional Groups

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 (single weak band) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 (strong) |

Advanced Applications and Functional Materials Research

Applications in Optoelectronic Devices and Photonic Materials

The incorporation of bulky organic cations, such as those derived from naphthylmethylamine, into inorganic frameworks has emerged as a promising strategy for developing novel optoelectronic materials. These organic moieties can influence the material's dimensionality, stability, and photophysical properties.

While direct studies on the photoluminescence modulation of Bis(1-naphthylmethyl)amine are not extensively documented, research on related 1-naphthylmethylamine (NMA)-based quasi-two-dimensional (quasi-2D) perovskite films provides significant insights. In these systems, the NMA cation acts as a spacer between inorganic layers, and its presence has been shown to greatly enhance both photoluminescence (PL) and electroluminescence (EL) as the temperature is decreased. acs.org The fluorescence of naphthyl-containing diamine derivatives is often attributed to a charge transfer transition from the nitrogen atom to the aromatic ring system. nih.gov

In a study on 1,5-bis[N-(1-naphthyl)-N-phenyl] naphthalene (B1677914) diamine (NPN), a related compound with multiple naphthyl groups, the material was found to emit intense blue fluorescence. nih.gov This suggests that the naphthylmethylamine architecture is a potent fluorophore. The photoluminescence quantum yields (PLQYs) of NMA-based quasi-2D perovskite films have been observed to improve at lower temperatures, indicating a reduction in non-radiative decay pathways. acs.org

Table 1: Photoluminescence Characteristics of 1-Naphthylmethylamine (NMA)-Based Quasi-2D Perovskite Films

| Parameter | Room Temperature (298 K) | Low Temperature (73 K) |

| Optical Laser Threshold | ~2 µJ cm-2 | ~0.01 µJ cm-2 |

| Photoluminescence Peak | ~530 nm | Not specified |

| Relative EQE | Stable up to ~200 mA cm-2 | Not specified |

Data extracted from a study on 1-naphthylmethylamine-based perovskite films. acs.org

The performance of perovskite light-emitting diodes (PeLEDs) can be significantly enhanced by the incorporation of organic cations like 1-naphthylmethylamine (NMA). These organic spacers can improve the film morphology, passivate defects, and enhance charge carrier confinement, leading to higher efficiency and stability.

Research on NMA-based quasi-2D perovskites has demonstrated their potential as a gain medium for low-threshold optical lasing. researchgate.netacs.org While the optical laser thresholds at room temperature are already low, they can be further reduced by a factor of approximately 200 when the temperature is lowered to 73 K. acs.orgresearchgate.netacs.org This significant reduction in the lasing threshold highlights the potential of naphthylmethylamine derivatives in the development of high-performance PeLEDs and laser diodes. acs.orgresearchgate.netacs.org

However, challenges remain in achieving electrically pumped lasing, as the required threshold current densities are still very high. acs.org Further optimization of the device architecture to minimize optical losses is necessary to realize the full potential of these materials in electrically driven light-emitting applications. acs.org The use of related small amine molecules, such as phenylmethylamine, has also been shown to passivate defects in perovskite films, leading to improved luminance and current efficiency in PeLEDs. mdpi.com

Supramolecular Chemical Systems and Molecular Sensors

The ability of the naphthyl groups to engage in π-π stacking and other non-covalent interactions, combined with the hydrogen bonding and coordination capabilities of the amine group, makes this compound an interesting candidate for the construction of supramolecular systems and molecular sensors.

While specific studies detailing the use of this compound as a fluorescent chemosensor are limited, the broader class of compounds based on bis-naphthalene structures has been successfully employed in this capacity. For instance, a novel bis-naphthalene-2-ol based colorimetric chemosensor has been developed for the detection of Fe²⁺ ions in physiological pH. dntb.gov.ua This demonstrates the principle that the spatial arrangement of two naphthalene moieties can create a binding pocket suitable for selective ion recognition.

The fluorescence of such systems is often modulated by the binding of an analyte, which can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This response can be triggered by various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer or exciplex formation. The design of bis-naphthalimide-based supramolecular self-assembly systems has also been explored for the selective and colorimetric detection of hazardous chemicals like oxalyl chloride and phosgene. researchgate.net

The well-defined structure of this compound, with its two naphthyl "walls" and a central amine "floor," suggests its potential as a host molecule in supramolecular chemistry. Host-guest chemistry involves the formation of complexes between a host molecule and a guest molecule or ion through non-covalent interactions. thno.org

While direct host-guest studies involving this compound are not widely reported, the principles of molecular recognition are evident in related systems. For example, the host-guest binding of an atropisomeric perylene (B46583) bisimide cyclophane, which contains two large aromatic units, has been studied with various chiral guests. rsc.org In this system, the host molecule exhibits a preference for encapsulating specific stereoisomers of the guest, demonstrating chiral recognition. rsc.org The study of host-guest complex stability with cyclodextrins also provides a theoretical framework for understanding the non-covalent interactions that govern these phenomena. nih.gov

The influence of constitutional isomerism on molecular recognition processes has been noted in the literature, suggesting that the specific arrangement of the naphthylmethyl groups in this compound could be tailored for selective guest binding. ncats.io

Catalytic Applications Beyond Direct Synthesis of the Compound

The catalytic potential of this compound is an area that remains largely unexplored. However, the broader class of secondary diarylamines has been investigated for various catalytic applications.

Diarylamines can act as radical-trapping antioxidants, and their catalytic mechanism in this context has been studied. scilit.com This suggests a potential role for this compound in inhibiting oxidation processes. Furthermore, versatile routes for the synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis have been developed using supported gold-palladium bimetallic nanoparticles. nih.govrsc.org While this concerns the synthesis of diarylamines rather than their use as catalysts, it highlights the reactivity of the amine functionality.

The development of an imidazole (B134444) salt catalytic system for the preparation of bis(naphthyl)methane indicates the utility of catalytic methods in synthesizing related structures. umn.edu Additionally, the field of organocatalysis has seen the atroposelective synthesis of diarylamines via electrophilic amination, showcasing the catalytic potential of chiral amine derivatives. acs.org Although specific catalytic applications for this compound have not been reported, the reactivity of the N-H bond and the steric and electronic influence of the naphthyl groups suggest that it could potentially be developed as a ligand for metal-catalyzed reactions or as an organocatalyst in its own right.

Functionalized Polymeric Materials and Polymer Synthesis

Current scientific literature, based on extensive searches, does not provide specific examples or detailed research on the utilization of this compound as a monomer in the synthesis of functionalized polymeric materials. While the broader class of naphthalene-containing compounds is utilized in creating polymers with desirable thermal and optical properties, the direct polymerization or incorporation of this compound into polymer chains has not been documented in the available research. Further investigation is required to explore the potential of this compound in materials science.

Molecular Interactions in Biological Research (Mechanistic Focus)

The unique structure of this compound, featuring two bulky naphthalene rings linked by an amine group, has prompted investigations into its potential interactions with biological macromolecules.

DNA Affinity and Binding Studies of Bis-Naphthalene Scaffolds

The interaction of bis-naphthalene compounds with DNA is an area of significant interest. A study by Bruno, A. M., et al. (1996) investigated the synthesis and DNA affinity of bis-naphthylamine and aminomethyl-naphthalene derivatives. Their research focused on two bis-naphthalene compounds with a polymethylene linking chain derived from 1-naphthylamine (B1663977), which are structurally related to this compound. The study aimed to evaluate the DNA binding of these compounds using UV spectroscopy. However, the specific binding affinity and mode of interaction for this compound were not detailed in the accessible abstract of the study. researchgate.netresearchgate.net

While direct studies on this compound are limited, research on other bis-naphthalene scaffolds, such as bis-naphthalimides, has demonstrated significant DNA binding capabilities. It is important to note that these compounds are structurally distinct from this compound.

Investigation of Inhibitory Activities in Cellular Assays (e.g., Neutrophil Inhibition)

Research into the biological activities of naphthalene derivatives has included the investigation of their effects on neutrophil activation. A study on the anti-inflammatory activities of various synthetic naphthalene derivatives examined the inhibitory effects on neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) myristic acetate (B1210297) (PMA). researchgate.net While this compound was not directly tested, a closely related analogue, N,N-bis(2-hydroxy-1-naphthylmethyl) amine, was evaluated.

This hydroxylated derivative demonstrated a moderate inhibitory activity on neutrophils stimulated with fMLP. researchgate.net The presence of the hydroxyl groups on the naphthalene rings may influence the compound's biological activity. The specific inhibitory effects of this compound on neutrophil function remain an area for further investigation.

| Compound | Assay | Stimulant | Observed Activity | Source |

| N,N-bis(2-hydroxy-1-naphthylmethyl) amine | Neutrophil Activation | fMLP | Moderate Inhibition | researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry hinges on the development of efficient, cost-effective, and environmentally benign processes. While classical methods for synthesizing secondary amines like Bis(1-naphthylmethyl)amine exist, future research should prioritize the development of novel and sustainable synthetic routes. This involves exploring methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key areas for future investigation include:

Catalytic Innovations: Research into novel catalysts, such as earth-abundant metal catalysts or organocatalysts, could lead to more efficient synthetic pathways. For instance, adapting methods used for similar compounds, like the use of aluminium triflate for bis(indolyl)methanes, could provide a versatile and efficient route. nih.gov

Green Chemistry Principles: Future synthetic strategies should incorporate principles of green chemistry. This includes the use of greener solvents, exploring solvent-free reaction conditions, and designing processes with high atom economy.

Process Optimization: Improving upon existing multi-step syntheses is crucial. Research aimed at reducing the number of synthetic steps, such as those seen in the preparation of related naphthalenemethanamine derivatives, can make the production of this compound more economically viable and scalable. google.com The goal is to develop processes that are simple, high-yielding, and suitable for commercial-scale production without the need for specialized equipment like high-pressure hydrogenators. google.com

| Methodology | Potential Advantages for Future Research | Key Research Objective |

|---|---|---|

| Catalytic Reductive Amination | High atom economy, potential for asymmetric synthesis. | Develop non-precious metal catalysts (e.g., iron, copper). |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced purification steps. | Design a convergent synthesis from readily available precursors. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Develop a continuous flow process for consistent, large-scale production. |

Exploration of New Coordination Architectures and Metallosupramolecular Systems

The nitrogen atom in this compound serves as a potential coordination site for metal ions. The bulky naphthyl groups can influence the steric environment around the metal center, leading to the formation of unique coordination complexes and metallosupramolecular assemblies. Future research in this area could unlock novel structures with interesting properties.

Promising avenues of exploration include:

Coordination Polymers: Investigating the reaction of this compound with various transition metal ions could lead to the self-assembly of new coordination polymers. Studies on similar naphthalene-based ligands have shown the formation of diverse architectures, including 1D chains, 2D networks, and discrete M2L2 metallacycles. rsc.org

Influence of Metal and Anions: A systematic study could elucidate how different metal centers (e.g., Cd(II), Hg(II), Zn(II), Co(II)) and coordinating anions (e.g., halides, nitrate (B79036), thiocyanate) direct the final structure of the assemblies. rsc.org The interplay between the ligand's conformation and the coordination preferences of the metal ion is a key factor in determining the resulting topology. rsc.org

Host-Guest Chemistry: The cavities and channels within porous coordination polymers derived from this compound could be explored for host-guest applications, such as molecular recognition, separation, or catalysis.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for designing functional materials. While standard techniques like NMR and IR spectroscopy are fundamental, the application of advanced spectroscopic methods can provide deeper insights, particularly into dynamic processes.

Future research should leverage:

Variable-Temperature NMR (VT-NMR): This technique could be used to study conformational dynamics, such as the rotation around the C-N bonds, and to investigate the kinetics of complexation with metal ions in solution.

Photophysical Studies: The naphthalene (B1677914) moiety is a well-known chromophore. Investigating the photophysical properties of this compound and its metal complexes using UV-Vis absorption and photoluminescence spectroscopy is crucial. researchgate.net This could reveal potential applications in sensing, imaging, or optoelectronics.

Mass Spectrometry: Advanced mass spectrometry techniques can be used to characterize the formation of supramolecular assemblies and to study non-covalent interactions within these systems.

| Technique | Information Gained | Potential Application |

|---|---|---|

| 2D NMR (COSY, NOESY) | Detailed structural elucidation, conformational analysis, intermolecular interactions. | Confirming the structure of complex coordination compounds. |

| Time-Resolved Fluorescence Spectroscopy | Excited-state dynamics, charge transfer processes. | Developing fluorescent sensors or optoelectronic materials. |

| X-ray Crystallography | Precise solid-state structure of the molecule and its metal complexes. | Understanding structure-property relationships in metallosupramolecular systems. |

Predictive Computational Modeling and Machine Learning Integration in Material Design

The rational design of new materials can be significantly accelerated by integrating computational modeling and machine learning (ML). researchgate.netmdpi.com Instead of relying solely on trial-and-error experimentation, these tools can predict material properties and guide synthetic efforts towards promising candidates. acs.org

Future opportunities in this domain include:

DFT Calculations: Density Functional Theory (DFT) can be used to model the geometric and electronic structure of this compound, predict its reactivity, and simulate its interactions with metal ions or guest molecules. DFT is a powerful tool for understanding CO2 binding mechanisms for amine-based materials. arxiv.org

High-Throughput Screening: While DFT can be computationally expensive for large-scale screening, it can be used to generate high-quality data to train ML models. researchgate.netarxiv.org

Machine Learning Integration: ML models can be trained on computational or experimental data to rapidly predict properties like binding energies, electronic band gaps, or catalytic activity for a vast chemical space of this compound derivatives. researchgate.netacs.org This approach allows for the rapid screening of millions of candidate structures to identify materials with superior properties for specific applications, such as carbon capture. researchgate.netarxiv.org This combined ML and high-throughput modeling approach represents a significant advancement in the rational development of new technologies. arxiv.org

Design of Next-Generation Functional Materials with Tailored Properties

Building upon the foundational research in synthesis, coordination, and computational modeling, the ultimate goal is to design and create next-generation functional materials based on the this compound scaffold. The versatility of the structure allows for its incorporation into a wide range of materials with tailored properties.

Potential future applications to be explored:

Sensors: Building on the known use of this compound for the determination of nitrates, new research could focus on developing highly sensitive and selective fluorescent chemosensors for other environmentally or biologically important analytes. drugfuture.com

Organic Electronics: By modifying the naphthalene core or attaching other functional groups, derivatives of this compound could be synthesized for use in organic electronic devices. Similar naphthalene-based chromophores have been investigated as hole transport materials in perovskite solar cells, where their electronic properties can be tuned through structural modifications. researchgate.net

Biomedical Applications: The interaction of bis-naphthalene compounds with biological macromolecules like DNA has been a subject of study. researchgate.net Future research could explore the potential of this compound derivatives in biomedical fields, for example, by evaluating their antineoplastic activity on various human cell lines. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling Bis(1-naphthylmethyl)amine in laboratory settings?

Q. How can researchers synthesize this compound with high purity?

A one-step synthesis approach using reductive amination or nucleophilic substitution is common. Key considerations include:

- Precursor selection : Use 1-naphthalenemethanol and ammonia derivatives.

- Catalyst optimization : Palladium or nickel catalysts improve yield in hydrogenation steps .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol to achieve >98% purity. Solubility data (e.g., ethanol: slightly soluble; acetone: insoluble) guide solvent choices .

Q. What analytical methods are suitable for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and naphthyl group substitution patterns.

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular ion validation. Cross-reference with NIST Chemistry WebBook data for fragmentation patterns .

- HPLC-UV : Monitor purity using a C18 column (mobile phase: acetonitrile/water, pH 4.0–6.0) .

Advanced Research Questions

Q. How can kinetic modeling improve the design of catalytic reactions involving this compound?

Mechanistic studies of analogous compounds (e.g., 4-(1-naphthylmethyl)bibenzyl) suggest:

- Rate constant estimation : Use Arrhenius equations to model temperature-dependent reactions.

- Parameter optimization : Fit experimental data (e.g., turnover frequency) to Langmuir-Hinshelwood models for heterogeneous catalysis .

- Computational tools : DFT calculations to predict transition states in ligand-metal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.